molecular formula C20H15P B14175302 2,3-diphenyl-1H-phosphindole CAS No. 919766-04-4

2,3-diphenyl-1H-phosphindole

Cat. No.: B14175302
CAS No.: 919766-04-4
M. Wt: 286.3 g/mol
InChI Key: WOBQMCNOOMWADT-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-phosphindole is a heterocyclic compound that features a phosphindole core with two phenyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-1H-phosphindole typically involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction is mediated by tert-butyllithium (t-BuLi) and proceeds through an addition and concerted aryl migration process . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-1H-phosphindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the phosphindole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,3-Diphenyl-1H-phosphindole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-diphenyl-1H-phosphindole exerts its effects involves its interaction with various molecular targets. The compound can participate in electron transfer processes and form coordination complexes with metals. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

    2,3-Diphenyl-1H-pyrazole: Another heterocyclic compound with similar structural features but different chemical properties.

    2,3-Diphenyl-1H-indole: Shares the phenyl groups at the 2 and 3 positions but has a nitrogen atom in the ring instead of phosphorus.

Uniqueness: 2,3-Diphenyl-1H-phosphindole is unique due to the presence of the phosphorus atom in its ring structure.

Properties

CAS No.

919766-04-4

Molecular Formula

C20H15P

Molecular Weight

286.3 g/mol

IUPAC Name

2,3-diphenyl-1H-phosphindole

InChI

InChI=1S/C20H15P/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H

InChI Key

WOBQMCNOOMWADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(PC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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